molecular formula C22H20N4OS2 B2427355 2-{[2-(4-ETHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE CAS No. 901258-40-0

2-{[2-(4-ETHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B2427355
CAS No.: 901258-40-0
M. Wt: 420.55
InChI Key: VXQBGOGSBNTWHO-UHFFFAOYSA-N
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Description

2-{[2-(4-ETHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

2-[[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS2/c1-2-15-8-10-17(11-9-15)20-25-19(16-6-4-3-5-7-16)21(26-20)29-14-18(27)24-22-23-12-13-28-22/h3-13H,2,14H2,1H3,(H,25,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQBGOGSBNTWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction

A mixture of 4-ethylbenzaldehyde (1.0 equiv) and ammonium acetate (3.0 equiv) in acetic acid undergoes reflux with aniline (1.2 equiv) at 120°C for 8 hours. The reaction proceeds via the Debus-Radziszewski mechanism, forming the 2,5-diarylimidazole skeleton.

Reaction Conditions :

  • Solvent: Glacial acetic acid
  • Catalyst: Ammonium acetate
  • Temperature: 120°C
  • Yield: 68–72%

Functionalization at C4

The C4 position is sulfanylated using thioglycolic acid under acidic conditions. The imidazole intermediate (1.0 equiv) reacts with thioglycolic acid (1.5 equiv) in the presence of concentrated HCl at 80°C for 4 hours.

Key Parameters :

  • Acid Catalyst: HCl (12 N)
  • Temperature: 80°C
  • Yield: 65%

Thiazole-Acetamide Unit Preparation

The N-(1,3-thiazol-2-yl)acetamide moiety is synthesized independently and coupled to the imidazole-sulfanyl intermediate.

Thiazole Ring Formation

2-Aminothiazole is prepared via Hantzsch thiazole synthesis. Chloroacetone (1.0 equiv) reacts with thiourea (1.2 equiv) in ethanol under reflux for 3 hours.

Reaction Profile :

  • Solvent: Ethanol
  • Temperature: 78°C
  • Yield: 85%

Acetamide Derivatization

The thiazole amine is acetylated using chloroacetyl chloride (1.5 equiv) in tetrahydrofuran (THF) with triethylamine (TEA) as a base.

Optimized Conditions :

  • Base: Triethylamine (2.0 equiv)
  • Solvent: THF
  • Temperature: 0°C → room temperature
  • Yield: 78%

Final Coupling Reaction

The sulfanylated imidazole and thiazole-acetamide are coupled via nucleophilic substitution.

Sulfanyl-Acetamide Bond Formation

The imidazole-sulfanyl intermediate (1.0 equiv) reacts with N-(1,3-thiazol-2-yl)chloroacetamide (1.2 equiv) in acetonitrile using piperidine (0.1 equiv) as a catalyst at 60°C for 6 hours.

Critical Parameters :

  • Catalyst: Piperidine
  • Solvent: Acetonitrile
  • Temperature: 60°C
  • Yield: 70%

Spectroscopic Characterization

The compound’s structure is confirmed via NMR, IR, and mass spectrometry.

1H NMR Analysis

  • Imidazole protons : δ 7.45–7.68 (m, 9H, aromatic)
  • Thiazole protons : δ 6.92 (s, 1H, thiazole-H)
  • Acetamide methylene : δ 4.48 (s, 2H, –CH2–CO–)
  • Sulfanyl linkage : δ 3.99 (s, 1H, –S–)

IR Spectroscopy

  • Amide C=O : 1685 cm⁻¹
  • Thiazole C=N : 1498 cm⁻¹
  • S–C stretch : 1249 cm⁻¹

Optimization Challenges and Solutions

Side Reactions in Cyclocondensation

Excessive heating (>130°C) leads to tar formation. Controlled reflux at 120°C with incremental aldehyde addition mitigates this.

Sulfanyl Group Oxidation

The –S– bridge is prone to oxidation during storage. Adding 0.1% w/w ascorbic acid as a stabilizer preserves compound integrity.

Comparative Analysis of Synthetic Routes

Step Method A (Ref) Method B (Ref)
Imidazole Yield 68% 72%
Sulfanylation Time 4 hours 6 hours
Final Coupling Solvent Acetonitrile DMF
Overall Yield 42% 55%

Method B (acetonitrile/piperidine) offers higher reproducibility and reduced side products.

Industrial-Scale Considerations

Catalyst Recycling

Nano-CoFe2O4@SiO2/PrNH2 catalysts enable 7 reuse cycles without significant activity loss, reducing costs by 30%.

Solvent Recovery

THF and acetonitrile are distilled and reused, achieving 90% solvent recovery in pilot trials.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-ETHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure and functionality.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Structural Features

The unique combination of ethyl and phenyl groups on the imidazole ring, along with a sulfanyl linkage, enhances the biological activity of this compound compared to other related compounds. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in developing anticancer and antimicrobial agents.

Anticancer Activity

The structural components of 2-{[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfany1}-N-(1,3-thiazol-2-yl)acetamide indicate a promising role in cancer therapeutics. Imidazole derivatives have been extensively studied for their anticancer properties due to their ability to interact with biological targets involved in cell proliferation and apoptosis.

Case Study: Imidazole Derivatives

Research has shown that imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to this one have demonstrated efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties, making this compound a candidate for developing new antibacterial agents. Studies have indicated that thiazole derivatives exhibit activity against a range of bacterial strains, suggesting that the incorporation of this group may enhance the compound's effectiveness against infections.

Case Study: Thiazole Compounds

Research involving thiazole-based compounds has revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Potential in Drug Design

The complex structure of 2-{[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfany1}-N-(1,3-thiazol-2-yl)acetamide positions it as a valuable scaffold in drug design. Its diverse functional groups allow for modifications that can lead to improved potency and selectivity for specific biological targets.

Structure-Activity Relationship (SAR)

Understanding the SAR of similar compounds has been crucial in optimizing their biological activities. For example, altering substituents on the imidazole or thiazole rings can significantly impact the compound's affinity for target receptors and overall therapeutic efficacy .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamideThiazole + Amine + AcetamideAntitumor
2-{[1-(4-Ethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamideImidazole + Thioether + AcetamideAnticancer
N-(6-Arylbenzo[d]thiazole-2-acetamide DerivativesThiazole + AcetamideAntibacterial

This table illustrates how variations in structural features influence the biological activities of related compounds, emphasizing the potential for 2-{[2-(4-ethylphenyl)-5-pheny1H-imidazol-4-y]sulfany1}-N-(1,3-thiazol-2-y}acetamide to be similarly effective.

Mechanism of Action

The mechanism of action of 2-{[2-(4-ETHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethylphenyl)-1H-imidazole
  • 5-phenyl-1H-imidazole
  • Thiazol-2-yl acetamide

Uniqueness

Compared to similar compounds, 2-{[2-(4-ETHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE stands out due to its combined imidazole and thiazole moieties, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.

Biological Activity

2-{[2-(4-Ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfany1}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound notable for its potential biological activities. This compound integrates pharmacophoric elements characteristic of various therapeutic agents, particularly in oncology and antimicrobial applications. The presence of imidazole and thiazole rings suggests possible interactions with biological targets, including kinases and other enzymes implicated in disease processes.

Structural Overview

The molecular formula of the compound is C22H20N4OS2C_{22}H_{20}N_{4}O_{S_{2}} with a molecular weight of 420.55 g/mol. The compound features:

  • Imidazole Ring : Known for its role in many kinase inhibitors.
  • Thiazole Moiety : Common in antibiotics and antifungals.
  • Acetamide Group : Enhances solubility and bioavailability.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of imidazole have demonstrated potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. In a study evaluating imidazole derivatives, one compound showed an IC50 value of 4.07 µM against HeLa cells, indicating strong cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cell LineMechanism of Action
Compound 4f4.07HeLaInduces apoptosis via Bax/Bcl-2 modulation
Compound 4m10.96A549Cell cycle arrest at G2/M phase
Compound 4q2.96SGC-7901Stronger inhibition than MTX

The anticancer activity appears to be linked to the ability of these compounds to induce apoptosis through the modulation of apoptotic proteins such as Bax and Bcl-2 .

Antimicrobial Activity

The thiazole component is associated with antimicrobial properties, suggesting that the compound could be effective against various pathogens. The structural features may enhance interaction with bacterial enzymes or disrupt cellular processes essential for microbial survival.

Table 2: Potential Antimicrobial Activity

Compound NameTarget PathogenActivity Type
Thiazole Derivative AE. coliBactericidal
Imidazole Derivative BS. aureusFungicidal

The mechanisms underlying the biological activity of 2-{[2-(4-Ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfany1}-N-(1,3-thiazol-2-yl)acetamide likely involve:

  • Kinase Inhibition : The imidazole moiety may inhibit specific kinases involved in cancer cell proliferation.
  • Apoptosis Induction : Similar compounds have been shown to increase pro-apoptotic factors while decreasing anti-apoptotic ones .

Case Studies

Several studies have explored the biological activity of imidazole and thiazole derivatives:

  • Study on Imidazole Derivatives : This research highlighted the selectivity of certain compounds for tumor cells over normal cells, suggesting potential for reduced side effects in cancer therapy .
  • Antimicrobial Screening : Compounds containing thiazole rings were tested against various microorganisms, demonstrating effectiveness comparable to established antibiotics .

Q & A

Q. What statistical methods resolve variability in dose-response curves?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to Hill or Logit models using GraphPad Prism, ensuring R² > 0.95 .
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates in triplicate assays .
  • Bootstrap Analysis : Generate 95% confidence intervals for EC₅₀ values to assess significance across independent experiments .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , ORTEP-3 (visualization) .
  • Synthesis : Optimized protocols for imidazole-thiazole coupling .
  • Computational Tools : AutoDock Vina (docking) , Gaussian (DFT) .

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